

An In-depth Technical Guide to the Physicochemical Properties of Cinoxacin-d5

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Compound of Interest		
Compound Name:	Cinoxacin-d5	
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This guide provides a comprehensive overview of the core physicochemical properties of **Cinoxacin-d5**, a deuterated analog of the quinolone antibiotic Cinoxacin. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as internal standards in analytical studies. Understanding the fundamental physicochemical characteristics of **Cinoxacin-d5** is therefore crucial for its application in research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of **Cinoxacin-d5**. Data for the non-deuterated parent compound, Cinoxacin, is included for comparative purposes, as the properties are expected to be very similar.

Identifier	Cinoxacin-d5	Cinoxacin
Molecular Formula	C12D5H5N2O5	C12H10N2O5
Molecular Weight	267.25 g/mol	262.22 g/mol
CAS Number	2732985-25-8[1]	28657-80-9

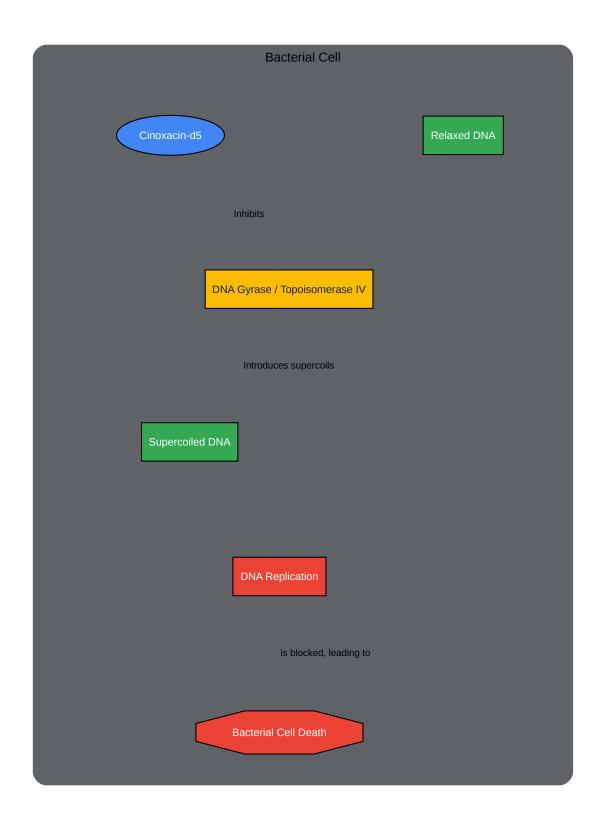


Property	Value (for Cinoxacin)	Anticipated Value (for Cinoxacin-d5)
Melting Point	261-262 °C[2]	Expected to be very similar to Cinoxacin
рКа	4.7 (acidic)[2]	Expected to be very similar to Cinoxacin
Solubility (Water)	36.7 μg/mL (at pH 7.4)[2]	Expected to be very similar to Cinoxacin
LogP	1.5[2]	Expected to be very similar to Cinoxacin

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and by extension **Cinoxacin-d5**, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.





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Mechanism of action of Cinoxacin-d5.



Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Cinoxacin-d5** are outlined below. These are standard protocols adaptable for quinolone antibiotics.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Cinoxacin-d5** can be determined using the shake-flask method, a reliable and widely used technique.

- Preparation: An excess amount of solid Cinoxacin-d5 is added to a series of vials containing
 aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the
 physiological range.
- Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solid.
- Quantification: The concentration of Cinoxacin-d5 in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Melting Point Determination (Capillary Method)

The melting point of **Cinoxacin-d5** can be determined using a digital melting point apparatus.

- Sample Preparation: A small amount of finely powdered, dry Cinoxacin-d5 is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.



 Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

pKa Determination (Potentiometric Titration)

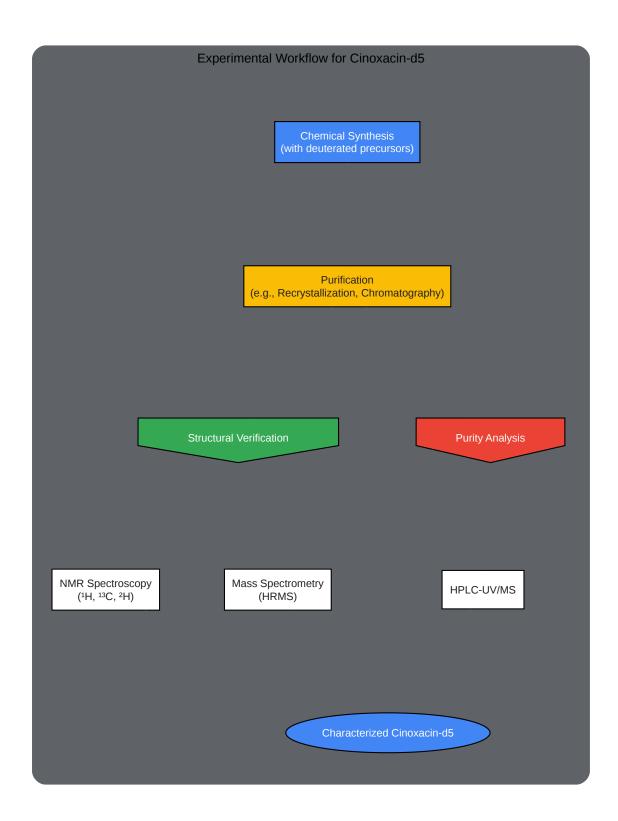
The acid dissociation constant (pKa) of **Cinoxacin-d5** can be determined by potentiometric titration.

- Solution Preparation: A known concentration of Cinoxacin-d5 is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with low aqueous solubility.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and analysis of **Cinoxacin-d5** is depicted below. This process ensures the identity, purity, and correct isotopic labeling of the final compound.





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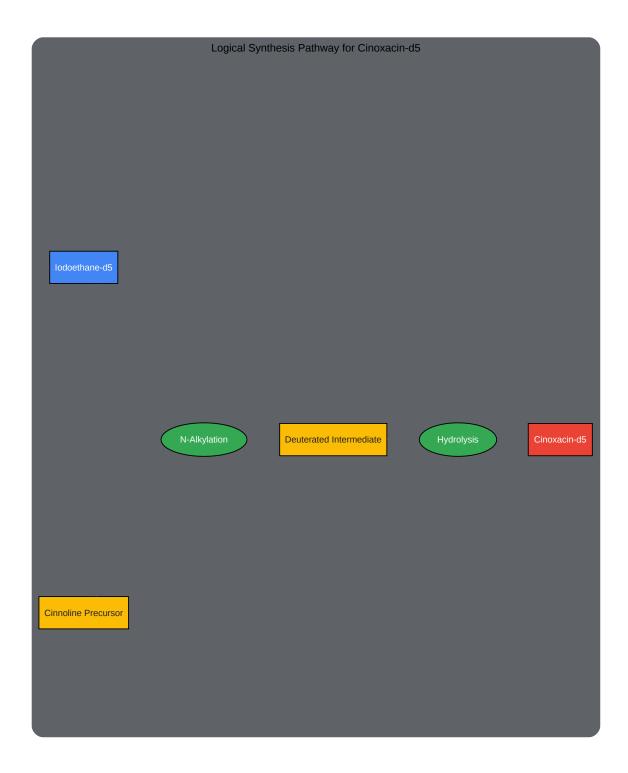
A typical workflow for **Cinoxacin-d5** characterization.



Synthesis of Cinoxacin-d5

The synthesis of **Cinoxacin-d5** would follow a similar pathway to that of Cinoxacin, with the key difference being the use of a deuterated starting material. A plausible synthetic route would involve the use of deuterated ethyl iodide (iodoethane-d5) to introduce the ethyl-d5 group.





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A logical pathway for the synthesis of Cinoxacin-d5.



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